molecular formula C9H9NOS B2458028 6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole CAS No. 439608-31-8

6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole

Cat. No. B2458028
CAS RN: 439608-31-8
M. Wt: 179.24
InChI Key: JFEUORRSQKXCBD-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMBX and has a molecular formula of C9H9NOS.

Scientific Research Applications

MMBX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MMBX has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, MMBX has been investigated for its potential use as a fluorescent probe for imaging applications in biological systems.
In materials science, MMBX has been used as a building block for the synthesis of novel materials with unique properties. For example, MMBX has been incorporated into metal-organic frameworks (MOFs) to create materials with high surface area and gas storage capacity.

Mechanism Of Action

The mechanism of action of MMBX is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell growth. Additionally, MMBX has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Studies have shown that MMBX has low toxicity and is well-tolerated in animal models. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using MMBX in lab experiments is its relatively simple synthesis method. Additionally, MMBX has shown promising results in various applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on MMBX. One area of interest is the development of MMBX-based materials with unique properties for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of MMBX and its potential as an anticancer agent. Finally, research on the toxicity and safety of MMBX is needed to determine its potential for use in therapeutic applications.

properties

IUPAC Name

6-methyl-2-methylsulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUORRSQKXCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylsulfanyl)-1,3-benzoxazole

Synthesis routes and methods

Procedure details

6-Methyl-1,3-benzoxazole-2(3H)-thione (375 mg, 2.27 mmol) was dissolved in THF (2.0 mL), and iodomethane (1610.8 mg, 11.35 mmol) and potassium carbonate (627.36 mg, 4.54 mmol) were added. This reaction mixture was stirred vigorously at rt overnight. The reaction mixture was filtered and the solid was rinsed with additional THF. The filtrate was concentrated in vacuo to a yellow solid. The solid was partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried with MgSO4, and concentrated. The solid was dried for 1 h in a 50° C. oven. The product 6-methyl-2-(methylsulfanyl)-1,3-benzoxazole was obtained as yellow solid (145 mg, 35.6%). 1H NMR (300 MHz, DMSO-d6) δ 7.50 (d, 1 H), 7.20 (s, 1 H), 7.10 (d, 1 H), 2.78 (s, 3 H), 2.42 (s, 3 H); LC-MS ret. time 2.90 min (method 2), m/z 180.1 (MH+).
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1610.8 mg
Type
reactant
Reaction Step Two
Quantity
627.36 mg
Type
reactant
Reaction Step Two
Name
Yield
35.6%

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